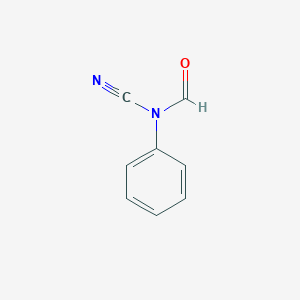

N-cyano-N-phenylformamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyano-N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-6-10(7-11)8-4-2-1-3-5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLMFAGALQZNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648480 | |

| Record name | N-Cyano-N-phenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13974-62-4 | |

| Record name | N-Cyano-N-phenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Cyano N Phenylformamide and Analogues

Direct Synthesis Approaches

Direct synthesis strategies focus on the introduction of the formyl and cyano groups onto an aniline (B41778) or amine backbone. These methods include various N-formylation protocols, C-H cyanation reactions, and the utilization of dimethylformamide as a versatile reagent.

N-Formylation Protocols for Anilines and Amines

N-formylation of anilines and amines is a fundamental step in the synthesis of formamides, which are precursors to N-cyano-N-phenylformamide. A variety of reagents and catalytic systems have been developed for this transformation, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Common formylating agents include formic acid, ammonium (B1175870) formate (B1220265), and triethyl orthoformate. researchgate.netresearchgate.net For instance, the N-formylation of aniline with formic acid can be catalyzed by solid acid catalysts like Zeolite-A, offering high yields under solvent-free conditions at room temperature. medcraveonline.com Another approach involves the use of oxalic acid as a carbon monoxide surrogate in a manganese-catalyzed N-formylation of anilines in dimethylformamide (DMF). nih.gov This method has been shown to be effective for a range of anilines, with electron-donating groups on the aromatic ring generally leading to higher reaction rates. nih.gov

The choice of catalyst and reaction conditions can be tailored to the specific substrate. For example, a simple and efficient protocol for the N-formylation of various amines utilizes immobilized sulfuric acid on silica (B1680970) gel with triethyl orthoformate, achieving high to excellent yields in a short reaction time. researchgate.net

Table 1: Selected N-Formylation Protocols for Anilines

| Formylating Agent | Catalyst/Conditions | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Formic acid | Zeolite-A, solvent-free, RT | 4-Chloroaniline | 95 | medcraveonline.com |

| Oxalic acid dihydrate | MnCl₂·4H₂O, Na₂CO₃·H₂O, DMF, 130 °C | Aniline | 98 | nih.gov |

| Ammonium formate | - | Aniline | - | nih.gov |

| Triethyl orthoformate | H₂SO₄–SiO₂, reflux | Various amines | High to excellent | researchgate.net |

| Formic acid | CaAl-LDO nanoplates, solvent-free | Aniline | 80 (conversion) | researchgate.net |

C-H Cyanation Reactions Utilizing N-Cyano Reagents (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide)

A key step in the synthesis of this compound and its analogues is the introduction of the cyano group. Modern synthetic methods have focused on the direct C-H cyanation of arenes, which avoids the need for pre-functionalized substrates. A particularly useful reagent for this transformation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgresearchgate.net NCTS is a bench-stable, less toxic, and easily handled crystalline solid that serves as an electrophilic cyanating agent. acs.orgresearchgate.netnih.gov

Rhodium-catalyzed C-H cyanation of arenes using NCTS has been developed as a practical method for the synthesis of aromatic nitriles. acs.org This reaction tolerates a variety of directing groups, such as oximes, pyridines, and pyrazoles, and is compatible with a range of synthetically important functional groups. acs.org Similarly, rhodium(III)-catalyzed direct vinylic C-H cyanation using NCTS has been shown to be an effective method for the synthesis of alkenyl nitriles from substrates like acrylamides and ketoximes. rsc.org

The use of NCTS in transition-metal-catalyzed cyanation reactions has gained increasing attention due to its safety and practicality. nih.gov It has been employed in the synthesis of various benzonitrile (B105546) derivatives from (hetero)aryl bromides via the formation of Grignard reagents. researchgate.net

Table 2: C-H Cyanation Reactions Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

| Catalyst | Substrate | Directing Group | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium | Arenes | Oxime, pyridine (B92270), pyrazole | Good to excellent | acs.org |

| Rhodium(III) | Acrylamides, ketoximes | - | - | rsc.org |

| - | (Hetero)aryl bromides (via Grignard) | - | - | researchgate.net |

Role of Dimethylformamide as a Formylating Agent and Cyanide Source

N,N-Dimethylformamide (DMF) is a versatile compound that can serve as more than just a solvent in organic synthesis. nih.govnih.gov It can act as a reagent, providing a source of a formyl group or even a cyanide group under specific reaction conditions. nih.govresearchgate.net

In some reactions, DMF can act as a formylating agent for the synthesis of N-phenylformamide. researchgate.net Additionally, in the presence of a suitable catalyst and nitrogen source, such as ammonium bicarbonate, DMF can serve as a combined source of cyanide for the cyanation of aryl iodides. researchgate.net This dual role of DMF highlights its utility in simplifying synthetic procedures and increasing atom economy. researchgate.net The combination of formamide (B127407) and 2,4,6-trichloro-1,3,5-triazine (TCT) has also been developed as a new, non-toxic "CN" source for the palladium-catalyzed cyanation of aryl halides. chemistryviews.org

Dehydration Reactions of N-Substituted Formamides to Isocyanides

The dehydration of N-substituted formamides is a primary method for the synthesis of isocyanides, which are valuable intermediates in organic synthesis. nih.govthieme-connect.com This transformation involves the removal of a water molecule from the formamide moiety to form the isocyano group.

Catalytic Systems and Reagent Optimization for Dehydration

A variety of dehydrating agents and catalytic systems have been developed to effect the conversion of formamides to isocyanides. A common and effective reagent is phosphorus oxychloride (POCl₃) used in combination with a tertiary amine base like triethylamine (B128534). nih.govnih.govsmu.ac.zaresearchgate.net This method is often high-yielding and can be performed under mild conditions. nih.govnih.gov Recent advancements have focused on developing more sustainable protocols, such as performing the reaction with POCl₃ in the presence of triethylamine as both a base and a solvent, which leads to high to excellent yields in a very short reaction time. nih.govnih.govsmu.ac.zaresearchgate.net

Other dehydrating systems include the combination of triphenylphosphine (B44618) and iodine, which provides a mild and efficient route to various isocyanides. thieme-connect.com Chlorophosphate compounds, in the presence of tertiary amine bases, have also been shown to be effective for the synthesis of both alkyl and aryl isocyanides. organic-chemistry.org The Burgess Reagent is another effective dehydrating agent, particularly for substrates containing sensitive functional groups like trimethylsilyl (B98337) ethers. rsc.org

Table 3: Reagents for the Dehydration of N-Substituted Formamides to Isocyanides

| Dehydrating Agent | Base/Solvent | Key Features | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine (as solvent) | Green, highly efficient, rapid | nih.govnih.govsmu.ac.zaresearchgate.net |

| Triphenylphosphine / Iodine | Tertiary amine | Mild, convenient, cost-effective | thieme-connect.com |

| Chlorophosphate compounds | Tertiary amine | High yields for alkyl and aryl isocyanides | organic-chemistry.org |

| Burgess Reagent | - | Effective for sensitive substrates | rsc.org |

Mechanistic Aspects of Isocyanide Formation from Formamides

The mechanism of isocyanide formation from formamides via dehydration generally involves the activation of the formyl oxygen by the dehydrating agent, followed by elimination. In the case of phosphorus oxychloride, the reaction is thought to proceed through the formation of an intermediate that undergoes elimination to give the isocyanide. researchgate.net

For the triphenylphosphine/iodine system, the proposed mechanism involves the formation of a phosphonium (B103445) salt intermediate. thieme-connect.com This intermediate then undergoes α-elimination of a proton and triphenylphosphine oxide, facilitated by a base, to yield the final isocyanide product. thieme-connect.com The idealized dehydration of a formamide can be considered as the removal of one equivalent of water, which is facilitated by the dehydrating agent and base. researchgate.net

Multicomponent Reactions (MCRs) for Cyano-Amide Derivatives

Multicomponent reactions (MCRs) represent a highly efficient and convergent approach in synthetic chemistry, valued for their complexity, diversity, and efficiency. wikipedia.orgnp-mrd.org These reactions are particularly significant in the synthesis of cyano-amide derivatives, offering streamlined pathways to complex molecular architectures.

Synthesis of Complex Heterocyclic Systems via Cyanoacetamide-Based MCRs

Cyanoacetamide and its derivatives are fundamental building blocks in the MCR-based synthesis of a wide array of heterocyclic systems. wikipedia.orgnih.gov These reactions leverage the reactivity of the cyanoacetamide scaffold to construct privileged cores that are frequently found in medicinal chemistry. wikipedia.orgnp-mrd.org One prominent strategy involves the use of cyanoacetamide-based MCRs to rapidly access precursors for heteroannulation reactions. For instance, key intermediates like 2-aminothiophenes, 2-aminoquinolines, and 2-aminoindoles can be synthesized through Gewald three-component reactions involving cyanoacetamides. wikipedia.org

These heterocyclic precursors, which feature both an amino group and a disubstituted amide group, can then undergo further transformations. A notable example is their reaction with formamide, serving as a C1 source, to yield heteroannulated pyrimidones in a one-pot process. np-mrd.org This approach effectively combines the efficiency of MCRs with classic synthetic strategies like the Niementowski quinazoline (B50416) synthesis to expand the scope of C1 chemistry in creating diverse and complex heterocyclic structures. wikipedia.orgnp-mrd.org The versatility of cyanoacetamide in MCRs allows for the parallel synthesis of a large variety of derivatives, significantly broadening the chemical space accessible to synthetic chemists. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized via Cyanoacetamide-Based MCRs

| Heterocyclic System | MCR Type | Key Reagents | Reference |

|---|---|---|---|

| 2-Aminothiophenes | Gewald 3-Component Reaction | Cyanoacetamide, Carbonyl Compound, Sulfur | wikipedia.org |

| 2-Aminoquinolines | Friedländer Annulation | Cyanoacetamide, 2-Aminobenzaldehyde | wikipedia.org |

| 2-Aminoindoles | Fischer Indole (B1671886) Synthesis Variant | Cyanoacetamide, Phenylhydrazine, Ketone | wikipedia.org |

| Thieno[2,3-d]pyrimidones | Niementowski-type Reaction | 2-Aminothiophene-3-carboxamide, Formamide | wikipedia.orgnp-mrd.org |

| Quinolino[2,3-d]pyrimidones | Niementowski-type Reaction | 2-Aminoquinoline-3-carboxamide, Formamide | wikipedia.orgnp-mrd.org |

This table is interactive and can be sorted by clicking on the column headers.

Derivatization and Functionalization Strategies

The functionalization of N-phenylformamide and its derivatives opens avenues to a variety of important chemical structures. These strategies involve the targeted modification of the parent molecule to introduce new functional groups and build molecular complexity.

Preparation of N,N-Disubstituted Aminomalononitriles from N-Phenylformamide Precursors

A review of the available scientific literature does not prominently feature direct synthetic routes for the preparation of N,N-disubstituted aminomalononitriles specifically from N-phenylformamide precursors. While N-phenylformamide is a well-known synthetic intermediate, its direct conversion to this class of compounds is not extensively documented in the searched resources.

Synthesis of Phosphoramidates from N-Phenylformamide Derivatives

N-phenylformamide derivatives serve as effective nitrogen sources in the synthesis of phosphoramidates. One synthetic route utilizes N-phenylformamide or its derivatives in a reaction with dialkyl H-phosphonates. This method is advantageous because the N-phenylformamide derivatives can offer less steric hindrance and greater N-H acidity compared to other amines, which can be challenging to phosphorylate directly. The reaction typically proceeds in the presence of a catalyst, such as a tetraalkylammonium salt like [n-Bu4N]Br or [BnEt3N]Cl. A wide range of aryl substituents can be incorporated into the N-phenylformamide precursor, demonstrating the broad scope of this transformation.

The synthesis of N-acylphosphoramidates can also be achieved through an oxidative cross-coupling reaction between an amide and a dialkyl H-phosphonate. This reaction is often catalyzed by a Cu(II) species in the presence of a base and uses air as the oxidant. The purification of the resulting phosphoramidates is typically achieved through column chromatography.

Table 2: Synthetic Approaches to Phosphoramidates from N-Phenylformamide and Related Amides

| Method | N-Source | Phosphorus Source | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Salt Elimination | N-Phenylformamide derivatives | (RO)2P(O)H | [n-Bu4N]Br or [BnEt3N]Cl, Base | Overcomes difficulty in phosphorylating aromatic amines. |

| Oxidative Cross-Coupling | Amides (including N-phenylformamide analogues) | (RO)2P(O)H | Cu(II) catalyst, Base, Air (oxidant) | Suitable for N-acylphosphoramidates. |

This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the design of synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. This involves a focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

Development of Sustainable and Environmentally Benign Formylation and Cyanation Methods

Formylation: Traditional formylation methods often rely on hazardous reagents. Green chemistry has driven the development of sustainable alternatives, with a significant focus on utilizing carbon dioxide (CO2) as a C1 feedstock. Catalyst-free N-formylation of amines using CO2 in the presence of a suitable reducing agent, such as hydrosilane, represents a key advancement. These reactions can be facilitated by organic solvents or ionic liquids, providing a more benign pathway for formylation. The goal is to design processes that operate at ambient temperature and pressure, thereby enhancing energy efficiency.

Cyanation: Conventional cyanation reactions have historically employed highly toxic metal cyanides like NaCN and KCN. A significant shift towards greener and safer methods involves the use of less toxic cyanide sources. Potassium ferrocyanide (K4[Fe(CN)6]), a stable and low-toxicity product of the coal chemical industry, has emerged as a viable and environmentally friendly cyanating reagent. Palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)6] avoids the need for highly toxic cyanide compounds. Similarly, zinc cyanide (Zn(CN)2) is used in nickel-catalyzed deoxycyanation reactions as a less toxic alternative. These modern methods often feature milder reaction conditions and circumvent the need for hazardous additives, aligning with the core principles of green chemistry.

Table 3: Comparison of Traditional vs. Green Cyanation Reagents

| Feature | Traditional Reagents (e.g., NaCN, KCN) | Green Alternative (e.g., K4[Fe(CN)6]) |

|---|---|---|

| Toxicity | High | Low |

| Handling Safety | Requires stringent safety protocols | Safer and more stable |

| Environmental Impact | Significant environmental risk | Environmentally benign |

| Reaction Conditions | Often harsh | Generally milder |

| Catalyst | Not always required | Often used with Pd or Cu catalysts |

This table is interactive and can be sorted by clicking on the column headers.

Implementation of Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce waste, minimize hazards, and improve energy efficiency. tsijournals.comcem.com In the synthesis of this compound and its analogues, the elimination of organic solvents can lead to cleaner reaction profiles, easier product isolation, and a reduced environmental footprint. cmu.edu Methodologies such as microwave-assisted synthesis and mechanochemistry have emerged as powerful tools for achieving these goals in the formation of amide bonds. tsijournals.comoatext.comrsc.org

Microwave irradiation has been effectively utilized to promote organic reactions in the absence of a solvent. tsijournals.comoatext.com This technique can lead to rapid heating, significant rate enhancements, and improved yields compared to conventional heating methods. tsijournals.comresearchgate.net For the synthesis of formamides, microwave-assisted procedures often involve the neat reaction of an amine with a formylating agent. nih.gov For instance, the N-formylation of anilines and simple primary amines has been achieved in excellent yields by exposing a mixture of the amine, formic acid, and a reusable ion exchange resin like Amberlite IR-120[H+] to microwave irradiation for very short durations, typically between 60 to 120 seconds. nih.gov Another approach involves the reaction of aromatic aldehydes with cyanoacetamide under microwave irradiation in the presence of a catalyst like sodium acetate, demonstrating a rapid and efficient route to α,β-unsaturated compounds under solvent-free conditions. oatext.com

Mechanochemical synthesis, which involves inducing reactions in the solid state through grinding or milling, offers another avenue for solvent-free synthesis. rsc.org This technique can lead to the formation of products that are difficult to obtain from solution-based methods and can enhance reaction rates and selectivity. rsc.org While specific applications to this compound are not extensively documented, the principles of mechanochemistry are applicable to a wide range of organic transformations, including the synthesis of various nanomaterials for catalytic applications. rsc.org

The following table summarizes representative examples of solvent-free N-formylation of anilines, a key structural component of this compound.

| Amine Substrate | Formylating Agent/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Formic Acid / Amberlite IR-120[H+] | Microwave (20s intervals, 60-120s total) | Excellent | nih.gov |

| Substituted Anilines | Formic Acid / Amberlite IR-120[H+] | Microwave (20s intervals, 60-120s total) | Excellent | nih.gov |

| Aniline | Formic Acid / Silica Sulfuric Acid | 50-60°C | High | scispace.com |

| Aniline Derivatives | Formamide / [ChCl][ZnCl2]2 | 80°C, 3.5h | 90-98 | nih.gov |

Utilization of C1 Feedstocks (e.g., Formic Acid, Carbon Dioxide)

The use of C1 feedstocks, such as formic acid and carbon dioxide, is a cornerstone of sustainable chemistry, providing a direct route to valuable chemicals from simple, abundant sources. researchgate.netresearchgate.netpku.edu.cn These single-carbon building blocks are particularly relevant for the synthesis of formamides, including this compound. researchgate.netresearchgate.net

Formic Acid

Formic acid is a versatile and sustainable C1 source for N-formylation reactions. researchgate.netresearchgate.net It can act as both a reagent and a catalyst in the synthesis of formamides from amines. nih.gov The direct N-formylation of anilines with formic acid is a well-established and efficient method. researchgate.netresearchgate.netscispace.com These reactions can be conducted under various conditions, including solvent-free environments, and are often promoted by catalysts to enhance efficiency and selectivity. nih.govscispace.comresearchgate.net For example, the N-formylation of anilines using formic acid has been successfully carried out with catalysts such as silica sulfuric acid under solvent-free conditions, and with CaAl-LDO nanoplates, which demonstrated high conversion rates and could be reused multiple times. scispace.comresearchgate.net A deep eutectic solvent, [ChCl][ZnCl2]2, has also been employed as a dual catalyst and solvent system for the N-formylation of anilines with formic acid, offering a green and efficient protocol. nih.gov

The table below presents research findings on the N-formylation of anilines using formic acid.

| Amine Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Silica Sulfuric Acid (Solvent-free) | 50-60 | Short | Excellent | scispace.com |

| Aniline | CaAl-LDO nanoplates (Solvent-free) | - | 21 min (avg) | 80 (conversion) | researchgate.net |

| Aniline Derivatives | [ChCl][ZnCl2]2 | 70 | 3h | 92-98 | nih.gov |

| Substituted Aromatic Amines | Zn(Meri-Ald-Py) | 30 | 4.5-20 min | 90-98 | researchgate.net |

Carbon Dioxide

Carbon dioxide is an abundant, renewable, and non-toxic C1 feedstock, making its utilization in chemical synthesis a highly attractive prospect for sustainable development. researchgate.netnih.govmdpi.com The synthesis of formamides from CO2 and amines typically requires a reducing agent to facilitate the transformation. pku.edu.cnresearchgate.netresearchgate.net Various catalytic systems, including those based on noble and non-noble metals, as well as organocatalysts, have been developed for this purpose. pku.edu.cnresearchgate.net Hydrosilanes are commonly employed as reducing agents in the N-formylation of amines with CO2. researchgate.net The reaction mechanism is believed to involve the formation of a formate species as an active intermediate. researchgate.net While the direct synthesis of this compound from CO2 has not been extensively reported, the fundamental transformation of anilines to N-phenylformamides using CO2 is a crucial first step. The cyano group could potentially be introduced in a subsequent step or by using a cyano-containing starting material.

The following table details research findings on the synthesis of formamides using carbon dioxide as a C1 source.

| Amine Substrate | Catalyst | Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Amines | N-Heterocyclic Carbene (NHC) | Hydrosilane | - | - | researchgate.net |

| Amines | CsF or K2CO3 | Hydrosilane | - | up to 87 | researchgate.net |

| Amines | Thiazolium carbene-based catalysts | Polymethylhydrosiloxane (PMHS) | Ambient | - | researchgate.net |

| Amines | Ionic Liquids | Hydrosilane | - | - | researchgate.net |

Molecular Structure and Conformational Analysis

Isomerism and Stereochemical Considerations (e.g., Cis/Trans Conformations of N-Phenylformamides)

The amide bond in N-phenylformamides, including N-cyano-N-phenylformamide, is known to exhibit rotational isomerism, leading to the existence of cis and trans conformers. bgsu.eduacs.orgnih.gov In this context, cis (or Z) and trans (or E) refer to the relative orientation of the phenyl group and the carbonyl oxygen atom across the C-N bond.

Studies on the parent N-phenylformamide (formanilide) have shown that the trans isomer is generally more stable than the cis isomer in the gas phase. bgsu.eduacs.org The trans isomer of formanilide (B94145) is stabilized by approximately 2.5 kcal/mol relative to the cis isomer. bgsu.edu This preference is attributed to reduced steric hindrance in the planar trans conformation. In contrast, the cis isomer of formanilide is consistent with a nonplanar geometry. bgsu.eduacs.org For N-phenylformamide, the asymmetric unit of its crystal structure has been found to contain two independent molecules, one with the N—H bond in a syn conformation (related to cis) to the C=O bond and the other in an anti conformation (trans). nih.gov

The introduction of a cyano group on the nitrogen atom in this compound would significantly influence the electronic environment and steric factors, thereby affecting the relative stability of the cis and trans isomers. The strong electron-withdrawing nature of the cyano group would alter the degree of double bond character in the C-N amide bond, which in turn would affect the rotational barrier between the isomers.

| Compound | Isomer | Relative Abundance (Gas Phase) | Relative Stability | Geometry |

|---|---|---|---|---|

| Formanilide | Trans | ~93.5% | More Stable by 2.5 kcal/mol | Planar |

| Formanilide | Cis | ~6.5% | Less Stable | Nonplanar |

| Acetanilide | Trans | Exclusive | Significantly More Stable | Planar |

Gas-Phase Structural Determination and Analysis

The intrinsic structure of a molecule, free from intermolecular forces present in condensed phases, is determined through gas-phase studies. Techniques like gas electron diffraction (GED) and resonant two-photon ionization spectroscopy are pivotal for this purpose. bgsu.eduwikipedia.org

For N-phenylamides, gas-phase studies have provided precise geometric parameters. In formanilide, the more abundant trans isomer adopts a planar structure. bgsu.edu This planarity suggests a significant delocalization of the nitrogen lone pair into the phenyl ring and the carbonyl group. The less abundant cis isomer, however, is nonplanar, indicating a substantial twist of the phenyl group relative to the formamide (B127407) plane. bgsu.eduacs.org

The determination of molecular structure from GED involves analyzing the scattering pattern of an electron beam as it interacts with the gas-phase molecules. wikipedia.orgresearchgate.net This pattern provides information about the internuclear distances within the molecule. While specific GED data for this compound is not available, the methodology applied to related amides like N,N-Dimethylformamide provides a template for how its structural parameters, such as bond lengths and angles, could be determined. doi.org

| Parameter | Description | Typical Technique |

|---|---|---|

| Bond Lengths | Internuclear distances (e.g., C=O, C-N, N-Ph) | Gas Electron Diffraction, Microwave Spectroscopy |

| Bond Angles | Angles between adjacent bonds (e.g., O=C-N) | Gas Electron Diffraction, Microwave Spectroscopy |

| Dihedral Angles | Torsional angle defining the planarity (e.g., Ph-N-C=O) | Gas Electron Diffraction, Resonant Two-Photon Ionization |

Solid-State Molecular Architecture and Crystal Packing Interactions

In the solid state, the structure of this compound is dictated by a balance of intramolecular forces and intermolecular packing interactions. X-ray crystallography is the definitive method for determining this architecture.

While the crystal structure for this compound is not publicly documented, studies on N-phenylformamide provide significant insights. nih.gov The crystal structure of N-phenylformamide reveals two independent molecules in the asymmetric unit, highlighting the conformational flexibility of the amide group even in the solid state. nih.gov The molecules are linked into chains via intermolecular hydrogen bonds.

The packing of molecules in a crystal lattice is crucial for understanding the physical properties of the solid. In a series of N-phenylamides, the supramolecular structure is heavily influenced by NH···O=C interactions, which direct the formation of dimers and larger assemblies. nih.govacs.org The introduction of a cyano group would offer additional sites for intermolecular interactions, such as dipole-dipole interactions involving the C≡N bond, potentially leading to a more complex and densely packed crystal structure compared to N-phenylformamide.

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a dominant force in the supramolecular chemistry of amides. In N-phenylformamide, molecules are linked by N—H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov The geometry of these bonds is well-defined, with typical N···O distances in the range of 2.8 to 2.9 Å. nih.gov

For N-phenylamides in general, NH···O=C interactions are the primary drivers for self-assembly, leading to the formation of well-defined supramolecular structures such as dimers and tetramers. nih.govacs.org Theoretical calculations have shown that a tetramer of N-phenylformamide, composed of two Z-form and two E-form monomers, is a particularly stable unit. nih.gov

In this compound, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This introduces the possibility of forming more complex hydrogen-bonding networks. For example, in addition to amide-amide interactions, N—H···N≡C hydrogen bonds could arise if a suitable hydrogen bond donor is present, leading to diverse supramolecular synthons and potentially novel crystal packing arrangements.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Role in Supramolecular Assembly |

|---|---|---|---|---|

| N—H···O=C | Amide N-H | Carbonyl O | 2.8 - 2.9 Å | Forms chains and dimers in N-phenylamides nih.gov |

| C—H···O | Aromatic C-H | Carbonyl O | Variable | Secondary packing stabilization |

| N—H···N≡C | Amide N-H | Cyano N | ~3.0 Å | Potential interaction in cyano-substituted amides scienceopen.com |

| π···π Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 3.8 Å | Stabilizes packing between aromatic groups nih.gov |

Microsolvation Studies and Formation of Hydrated Clusters

Microsolvation studies investigate the interaction of a molecule with a small, discrete number of solvent molecules, providing a bridge between the gas phase and bulk solution. These studies are often conducted using computational methods or spectroscopic analysis of molecular jets.

For the parent formamide molecule, theoretical studies have explored the formation of monohydrated complexes. researchgate.net These studies analyze the influence of specific hydrogen bonds with a single water molecule on the geometry, vibrational frequencies, and electronic transitions of the amide. The water molecule can act as a hydrogen bond donor to the carbonyl oxygen or as a hydrogen bond acceptor from the N-H group.

In the case of this compound, microsolvation with water would involve competition between several potential binding sites: the carbonyl oxygen, the cyano nitrogen, and the π-system of the phenyl ring. The formation of hydrated clusters would be governed by the relative hydrogen bond acceptor strengths of the carbonyl and cyano groups. Computational studies using models like the Polarizable Continuum Model (PCM) can predict how the properties of this compound would be altered in different solvent environments, accounting for both non-specific solvation and specific hydrogen-bonding interactions. researchgate.net

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key Vibrational Modes for N-cyano-N-phenylformamide:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | 2220 - 2260 | A strong, sharp band characteristic of the nitrile group. |

| C=O Stretch (Amide I) | 1680 - 1720 | A very strong band, sensitive to the electronic effects of the attached cyano and phenyl groups. |

| N-H Bending (Amide II) | Not Applicable | This band is absent due to the substitution on the amide nitrogen. |

| C-N Stretch (Amide III) | 1300 - 1400 | A band of variable intensity, coupled with other vibrations. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to medium bands characteristic of the phenyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity. |

In this compound, the amide I band, primarily associated with the C=O stretching vibration, is expected to appear at a higher wavenumber compared to simple secondary amides. This is due to the inductive effect of the electron-withdrawing cyano group attached to the nitrogen atom, which increases the double bond character of the carbonyl group.

The amide II band, typically found around 1550 cm⁻¹ and resulting from N-H bending and C-N stretching, is absent in this compound as the amide nitrogen is trisubstituted. The amide III band, a complex vibration involving C-N stretching, is expected to be present but may be difficult to assign definitively without comparative spectral data. The N-H stretching vibration, which would typically appear as a strong band in the region of 3200-3400 cm⁻¹, is also absent for the same reason.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum of this compound is expected to be dominated by signals from the phenyl group protons, typically appearing in the aromatic region (δ 7.0-8.0 ppm). The integration of these signals would correspond to five protons. The formyl proton (-CHO) is expected to appear as a singlet further downfield, likely in the region of δ 8.0-8.5 ppm. The exact chemical shifts will be influenced by the solvent and the electronic effects of the cyano group.

¹³C NMR: The carbon-13 NMR spectrum will provide more detailed structural information. The carbonyl carbon of the formamide (B127407) group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon of the cyano group will likely appear in the region of δ 115-125 ppm. The phenyl group will show a set of signals in the aromatic region (δ 120-145 ppm), with the ipso-carbon (the carbon attached to the nitrogen) being distinguishable from the ortho, meta, and para carbons.

Rotational isomerism around the C-N amide bond is a common dynamic process in formamides, which can lead to the observation of two distinct sets of signals for the substituents on the nitrogen and the formyl group at low temperatures. For this compound, this could potentially lead to a doubling of the signals for the phenyl and cyano groups if the rotation is slow on the NMR timescale. However, at room temperature, it is likely that a single set of averaged signals would be observed.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C≡N | 115 - 125 |

| Phenyl (ipso-C) | 135 - 145 |

| Phenyl (o, m, p-C) | 120 - 130 |

Electronic Spectroscopy: UV-Visible and Fluorescence Investigations

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of the phenyl and formamide chromophores. The presence of the cyano group may lead to a slight shift in the absorption maxima compared to N-phenylformamide.

Typically, aromatic systems like the phenyl group exhibit a strong absorption band (π → π* transition) below 280 nm. The n → π* transition of the formamide carbonyl group is also expected, though it is often weaker and may be obscured by the more intense aromatic absorptions.

Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. While simple formamides are generally not strongly fluorescent, the presence of the phenyl group could confer some fluorescent properties to this compound. The fluorescence emission, if observed, would likely occur at a longer wavelength than the absorption maximum.

High-Resolution Gas-Phase Spectroscopies

High-resolution gas-phase spectroscopic techniques can provide highly detailed information about the intrinsic properties of the this compound molecule, free from solvent effects.

IR-UV ion-dip spectroscopy is a powerful double-resonance technique that allows for the measurement of conformer-specific IR spectra of isolated, gas-phase molecules. This method combines mass selectivity with the high resolution of laser spectroscopy.

While no specific IR-UV ion-dip spectroscopic studies on this compound have been reported, the technique would be highly valuable for several reasons:

Conformational Analysis: It could definitively identify and characterize different rotational conformers (rotamers) around the N-phenyl and N-CO bonds that may exist in the gas phase.

Precise Vibrational Frequencies: It would provide highly accurate vibrational frequencies for the fundamental modes of each conformer, allowing for a detailed comparison with theoretical calculations.

Intermolecular Interactions: By studying complexes of this compound with solvent molecules, this technique could provide insights into the initial stages of solvation at a molecular level.

The experiment would involve exciting the jet-cooled molecules with a tunable IR laser. If the IR frequency is resonant with a vibrational transition, the population of the ground vibrational state is depleted. A subsequent UV laser, tuned to an electronic transition of the molecule, would then be used to ionize the remaining ground-state population. A decrease in the ion signal (an "ion dip") at a particular IR frequency indicates a vibrational absorption.

Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy

Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy is a high-resolution technique used to determine the ionization energies of molecules and to probe the vibrational and rotational energy levels of the resulting cations. nih.gov The method involves the photoionization of molecules where the ejected electrons have nearly zero kinetic energy. These slow electrons are detected, providing highly precise spectral information. arxiv.org

The resulting ZEKE spectrum would exhibit well-resolved vibrational structure, corresponding to the vibrational modes of the this compound cation. The frequencies and intensities of these vibrational bands would provide detailed information about the changes in geometry and bonding between the neutral molecule and its cation. For instance, changes in the frequencies of the C≡N stretch, the C=O stretch, and the phenyl ring modes upon ionization would elucidate how the removal of an electron affects these specific functional groups. This data is crucial for benchmarking high-level theoretical calculations on the molecule's electronic structure.

Table 1: Potential Information Obtainable from ZEKE Spectroscopy of this compound

| Parameter | Information Gained | Significance |

| Adiabatic Ionization Energy | Precise energy required to remove an electron from the molecule. | Fundamental property for understanding chemical reactivity and electronic structure. |

| Cation Vibrational Frequencies | Vibrational modes of the positively charged ion. | Reveals changes in molecular geometry and bond strengths upon ionization. |

| Rotational Structure | Detailed rotational energy levels of the cation. | Provides precise information on the molecular geometry of the cation. |

Mass Spectrometry (MS) for Structural Confirmation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular weight and elucidation of molecular structure. When coupled with chromatographic methods like liquid chromatography (LC-MS), it also serves as a potent tool for monitoring chemical reactions.

For the structural confirmation of this compound, electron ionization (EI) mass spectrometry would be a primary tool. While a mass spectrum for this compound is not available, the fragmentation pattern of the closely related compound, N-phenylformamide (formanilide), from the NIST WebBook provides a basis for predicting its behavior. The molecular ion peak (M+) would confirm the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of the cyano group (-CN) and the formyl group (-CHO), leading to characteristic fragment ions that can be used to piece together the molecular structure.

Table 2: Electron Ionization Mass Spectrometry Data for N-phenylformamide

| m/z | Relative Intensity (%) | Possible Fragment |

| 121 | 100 | [C₇H₇NO]⁺ (Molecular Ion) |

| 93 | 68 | [C₆H₅NH₂]⁺ (Loss of CO) |

| 65 | 4 | [C₅H₅]⁺ |

| 39 | 7 | [C₃H₃]⁺ |

Data sourced from the NIST WebBook for the analogous compound N-phenylformamide.

In the context of reaction monitoring, techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) would be invaluable. nih.gov This method allows for the separation of reactants, intermediates, and products in a reaction mixture, followed by their sensitive detection and quantification. By tracking the disappearance of starting materials and the appearance of this compound over time, one can determine reaction kinetics and optimize reaction conditions. The high specificity of multiple reaction monitoring (MRM) in tandem MS ensures accurate quantification even in complex matrices. nih.gov For instance, in the synthesis of this compound, LC-MS/MS could be used to monitor the consumption of precursors like N-phenylformamide and the formation of the final product, providing real-time data on reaction progress and yield.

Mechanistic Investigations and Chemical Reactivity Studies

Detailed Reaction Mechanism Elucidation

The reactivity of N-cyano-N-phenylformamide is largely dictated by the interplay between its formyl (carbonyl) group, the cyano group, and the N-phenyl substituent. Mechanistic studies delve into how this unique structure influences reaction pathways.

The carbonyl group (-C=O) in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is a cornerstone of many organic reactions. savemyexams.com The carbon-oxygen double bond is polarized due to oxygen's higher electronegativity, which imparts a partial positive charge on the carbon atom, making it a target for nucleophiles. savemyexams.comchemguide.co.uk

A typical nucleophilic addition reaction proceeds in two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.comyoutube.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated by a protic solvent or an acid added to the reaction mixture, resulting in the final addition product. savemyexams.comlibretexts.org

For this compound, the presence of the electron-withdrawing N-cyano-N-phenyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack compared to simple amides. The general mechanism can be illustrated as follows:

Table 1: General Steps in Nucleophilic Addition to a Carbonyl Group

| Step | Description |

|---|---|

| 1 | The nucleophile forms a new sigma bond with the carbonyl carbon. |

| 2 | The C=O pi bond breaks, and the electron pair moves to the oxygen atom. |

| 3 | A tetrahedral alkoxide intermediate is formed. |

| 4 | The alkoxide is protonated to yield the final alcohol product. |

This pathway is fundamental to reactions like cyanohydrin formation, where a cyanide ion acts as the nucleophile. chemguide.co.ukbyjus.com

Electron-pushing formalism, or arrow pushing, is a convention used to illustrate the flow of electrons in a reaction mechanism. In the context of amide transformations involving this compound, this formalism helps visualize bond-breaking and bond-forming steps. For instance, in a nucleophilic acyl substitution, the arrows would depict the attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of a leaving group.

Reaction coordinate diagrams provide a quantitative view of the energy changes during a reaction. For a typical two-step nucleophilic addition, the diagram would show:

Reactants: Starting energy level of this compound and the nucleophile.

Transition State 1 (TS1): The energy maximum corresponding to the nucleophilic attack and formation of the tetrahedral intermediate.

Tetrahedral Intermediate: An energy minimum (a valley) on the reaction coordinate.

Transition State 2 (TS2): The energy barrier for the protonation step.

Products: The final energy level of the addition product.

Conformation-Dependent Reactivity and Isomerization Dynamics

The three-dimensional structure, or conformation, of this compound can significantly influence its reactivity. The molecule can exist in different spatial arrangements due to rotation around its single bonds, particularly the C-N bonds. These different conformers may exhibit varying levels of stability and reactivity.

Influence of Substituents on Reaction Rates and Selectivity

The electronic properties of the phenyl ring in this compound can be modulated by adding substituents. These substituents can have a profound impact on the molecule's reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -Br) on the phenyl ring pull electron density away from the amide nitrogen and, through resonance and inductive effects, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus increasing the rate of nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) push electron density towards the amide functionality. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic addition.

Linear free energy relationships (LFER), such as the Hammett equation, are often used to quantify these effects. researchgate.net By correlating reaction rates or equilibrium constants with substituent constants (σ), a quantitative understanding of the electronic effects transmitted through the molecule can be achieved.

Table 2: Predicted Effect of Phenyl Substituents on Nucleophilic Attack Rate

| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increase |

| -Cl | Moderate Electron-Withdrawing | Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weak Electron-Donating | Decrease |

| -OCH₃ | Strong Electron-Donating | Decrease |

Research on analogous N-(substituted phenyl)-2-cyanoacetamides has demonstrated that good correlations can be obtained using the Hammett equation for spectroscopic data, which reflects the electronic influence of substituents on the amide bond and adjacent groups. researchgate.net

Catalytic Cycles and Ligand Effects in Cyano-Group Transformations

While the formyl group is a primary site of reactivity, the cyano group (-C≡N) of this compound can also participate in various transformations, often mediated by transition metal catalysts. nih.gov These reactions can involve the activation of the C-CN bond or cycloaddition reactions. nih.govsnnu.edu.cn

A generalized catalytic cycle for a transition metal (M) catalyzed transformation, such as a cross-coupling reaction where the cyano group might act as a leaving group, typically involves several key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) inserts into the C-CN bond of this compound to form a higher-valent organometallic intermediate. snnu.edu.cn

Transmetalation (if applicable): A second reagent (e.g., an organoboron compound) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the cycle. snnu.edu.cn

The ligands coordinated to the metal center play a crucial role in these cycles. Ligands can influence the catalyst's stability, solubility, and reactivity. For example, bulky phosphine (B1218219) ligands can promote reductive elimination, while electron-rich ligands can facilitate oxidative addition. The choice of ligand can therefore be used to control the efficiency and selectivity of the catalytic transformation. nih.govthieme-connect.de In some cases, the N-cyano compound itself can act as a cyanating agent in reactions catalyzed by metals like cobalt or rhodium. researchgate.net

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic properties of molecules.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-cyano-N-phenylformamide, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process reveals key structural parameters such as bond lengths and angles.

Furthermore, by exploring the rotation around single bonds, a conformational energy landscape can be generated. This map reveals the relative energies of different spatial arrangements (conformers) and the energy barriers between them, providing insight into the molecule's flexibility.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. For this compound, DFT calculations would provide the energies of these orbitals and the resulting gap, offering predictions about its stability and potential reactivity.

The electrostatic potential surface (EPS) maps the electrostatic potential onto the electron density surface of a molecule. This visualization is invaluable for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. An EPS analysis of this compound would identify the likely sites for hydrogen bonding and other non-covalent interactions, crucial for predicting its behavior in different chemical environments.

Ab Initio Quantum Chemical Calculations for Electronic Structure

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. These methods, while often more computationally intensive than DFT, can provide highly accurate descriptions of a molecule's electronic structure. Calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer a detailed picture of the electron distribution and bonding within this compound.

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The calculated properties of this compound would be compared with experimental spectroscopic measurements. For instance:

Calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra.

Predicted electronic transition energies can be compared with UV-Visible spectroscopic data.

Calculated nuclear magnetic shielding constants can be correlated with Nuclear Magnetic Resonance (NMR) chemical shifts.

A strong correlation between theoretical predictions and experimental results would validate the computational model, providing confidence in its ability to describe the properties of this compound accurately.

Applications in Advanced Organic Synthesis As Precursors and Intermediates

Precursors for Versatile Isocyanide Reagents

N-cyano-N-phenylformamide and related N-substituted formamides are key precursors in the synthesis of isocyanides, a class of compounds with unique reactivity that makes them indispensable in modern organic synthesis. Isocyanides are known for their participation in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials.

The conversion of N-substituted formamides to isocyanides is typically achieved through dehydration reactions. A variety of reagents have been employed for this transformation, including phosphorus oxychloride, phosgene (B1210022), diphosgene, and tosyl chloride in the presence of a base. These methods facilitate the removal of a water molecule from the formamide (B127407), leading to the formation of the isocyanide functional group. The Ugi two-step procedure, which involves the formylation of a primary amine followed by dehydration, is a widely adopted method for isocyanide synthesis. nih.gov

Isocyanides derived from this compound and its analogues are particularly useful in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.gov These reactions are powerful tools for generating molecular diversity and have been extensively used in the synthesis of libraries of compounds for drug discovery and development. nih.govfrontiersin.org The ability to generate isocyanide reagents in situ from stable formamide precursors enhances the practicality and safety of these synthetic methods.

Building Blocks for Complex Heterocyclic Ring Systems

The reactivity of the cyano and formamide groups in this compound makes it a potential building block for the synthesis of a wide array of complex heterocyclic ring systems. Heterocyclic compounds are of immense importance in medicinal chemistry, materials science, and agrochemistry.

While direct examples of the use of this compound in the synthesis of pyridines, pyrimidines, thiophenes, and thiazoles are not extensively documented in the readily available literature, the functional groups present in the molecule suggest its potential utility in established synthetic routes for these heterocycles.

Pyridines can be synthesized through various condensation and cycloaddition reactions. nih.govbaranlab.orgorganic-chemistry.orgijpsonline.com For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. The functional groups in this compound could potentially be modified to participate in such condensation reactions.

Pyrimidines are often synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net The cyanoformamide (B1595522) moiety of this compound could, in principle, be transformed into a suitable precursor for pyrimidine (B1678525) ring formation.

Thiophenes are commonly prepared via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or through the Gewald aminothiophene synthesis which utilizes an α-cyano carbonyl compound, elemental sulfur, and an amine. nih.govderpharmachemica.comorganic-chemistry.orgsciforum.net The cyano group in this compound makes it a potential candidate for Gewald-type reactions.

Thiazoles can be synthesized by the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. iaea.orgorganic-chemistry.orgnih.govnih.gov The functional groups of this compound could be chemically manipulated to generate the necessary precursors for this synthesis.

The construction of indole (B1671886) and quinoline (B57606) scaffolds often involves intramolecular cyclization reactions. nih.govnih.govorganic-chemistry.orgrsc.orgnih.govnih.govmdpi.comrsc.org While direct applications of this compound in these syntheses are not well-documented, its structure suggests potential pathways for its use.

Indole synthesis can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed cyclizations of o-alkynylanilines. The phenyl group of this compound could be functionalized to bear a side chain that, upon activation, could undergo intramolecular cyclization to form an indole ring.

Quinoline synthesis methods like the Friedländer, Skraup, and Doebner-von Miller syntheses rely on the cyclization of aniline (B41778) derivatives with carbonyl compounds. nih.gov It is conceivable that this compound could be modified to serve as a precursor to the aniline component in these reactions.

Participation in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

This compound and related compounds are actively involved in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental transformations in organic synthesis.

A significant application of this compound analogues is their use as electrophilic cyanating agents in directed C-H cyanation reactions. semanticscholar.org For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed as a user-friendly cyanating reagent in rhodium-catalyzed directed C-H cyanation of arenes. semanticscholar.orgnih.gov This method provides a practical route to aromatic nitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

The cyano group in these reagents is transferred to a carbon atom, forming a new carbon-carbon bond. arkat-usa.org The reaction is often directed by a functional group on the substrate that coordinates to the metal catalyst, ensuring high regioselectivity.

The table below summarizes the role of this compound analogues in directed cyanation reactions.

| Reaction Type | Reagent | Catalyst | Substrate | Product |

| Directed C-H Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Rhodium | Arenes | Aromatic nitriles |

Utility in the Synthesis of Functionally Diverse Organic Molecules (e.g., for Agrochemistry)

The versatility of this compound as a synthetic intermediate extends to the synthesis of a variety of functionally diverse organic molecules, including those with applications in agrochemistry. While specific examples of commercially available agrochemicals synthesized directly from this compound are not readily found in the literature, its role as a precursor to isocyanides and its potential as a building block for heterocycles highlight its importance in this field.

Many modern pesticides and herbicides are complex heterocyclic compounds. The ability to construct pyridine, pyrimidine, thiophene, and thiazole rings, as discussed in section 7.2.1, is crucial for the development of new agrochemicals. The cyano group itself is a common feature in many bioactive molecules and can be a precursor to other functional groups.

The research findings on the utility of this compound and its analogues in organic synthesis are summarized in the following table:

| Application | Key Transformation | Significance |

| Isocyanide Synthesis | Dehydration of formamide | Access to versatile reagents for multicomponent reactions |

| Heterocyclic Synthesis | Potential building block | Construction of important scaffolds for medicinal and agrochemical applications |

| Directed Cyanation | Electrophilic cyanating agent | Efficient and regioselective formation of C-C bonds |

| Agrochemical Synthesis | Precursor to bioactive moieties | Potential route to new pesticides and herbicides |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Pathways

The synthesis of cyanoformamides, including N-cyano-N-phenylformamide, is a critical area for development, as these compounds serve as valuable intermediates. researchgate.net Current methods often involve the reaction of isocyanates with a cyanide source. A promising future direction lies in the refinement of these methods to achieve higher efficiency and chemoselectivity.

One emerging strategy involves the direct addition of a nitrile anion to isocyanates. unimi.it The challenge lies in controlling the reactivity to prevent side reactions. Recent research has demonstrated that using a highly reactive nitrile anion reservoir, such as dimethylphenylsilylcyanide activated by a Lewis base like potassium tert-amylate, can achieve the desired transformation rapidly and with full chemocontrol, even at low temperatures. unimi.it This approach avoids the competing reaction where the newly formed metalated cyanoformamide (B1595522) attacks the remaining isocyanate. unimi.it

Future research will likely focus on expanding the substrate scope of these reactions and developing catalytic systems that can generate the active cyanide nucleophile in situ, minimizing waste and improving safety. The development of methods that are tolerant of a wide range of functional groups on the aryl isocyanate ring is a key objective. unimi.it

Table 1: Comparison of Reagents for Cyanide Addition to Isocyanates

| Cyanide Source | Activator/Conditions | Outcome | Reference |

|---|---|---|---|

| Trimethylsilylcyanide (TMSCN) | Barbier-type conditions, -78°C | Potential for side reactions (5-exo-dig cyclization) due to slower cyanide delivery. | unimi.it |

| Dimethylphenylsilylcyanide (PhMe2SiCN) | Potassium tert-amylate, -78°C | Rapid and complete reaction (<1 min) with high chemoselectivity, avoiding side products. | unimi.it |

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound requires the characterization of short-lived intermediates. Transient species, such as metalated amides or radical intermediates, often dictate the reaction pathway and product distribution.

Advanced spectroscopic techniques are crucial for this purpose. For instance, in analogous systems like the synthesis of N-cyano sulfilimines, the existence of transient thionium (B1214772) ion intermediates has been confirmed using Ultraviolet/Visible (UV/vis) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) experiments. nih.gov Similar in situ monitoring techniques could be applied to the synthesis of this compound to observe the formation of the initial adduct between the isocyanate and the cyanide source. Time-resolved spectroscopy could provide insights into the kinetics of these fast reactions, helping to optimize conditions to favor the desired product. unimi.it

Future work in this area will likely involve a combination of experimental techniques, including low-temperature NMR, stopped-flow UV/vis, and mass spectrometry, coupled with computational modeling to elucidate the structures and energetics of transient species.

Integration of Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.com For this compound, ML algorithms can be trained on existing reaction data to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. nih.govpreprints.org

Key applications include:

Reaction Condition Optimization: ML models, particularly those using Bayesian optimization, can efficiently explore a vast parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for synthesizing this compound with the highest yield and purity, reducing the need for extensive trial-and-error experimentation. mdpi.comchemcopilot.com

Forward Reaction Prediction: Given a set of reactants, including substituted phenyl isocyanates and various cyanide sources, ML models can predict the likely products and their relative yields. nih.gov This is particularly useful for assessing the viability of new synthetic pathways before undertaking laboratory work.

Retrosynthetic Analysis: AI tools can propose viable synthetic pathways for this compound and its derivatives by working backward from the target molecule. synthiaonline.com

The success of these models depends heavily on the availability of high-quality, structured data. nih.gov Future efforts will require the systematic collection and curation of experimental data for cyanoformamide synthesis to build robust and predictive ML models. researchgate.net The integration of these tools into automated synthesis platforms could further accelerate the discovery and development of new reactions. mdpi.com

Table 2: Applications of Machine Learning in Chemical Synthesis

| ML Application | Description | Potential Impact on this compound Synthesis | References |

|---|---|---|---|

| Reaction Optimization | Uses algorithms to find the best reaction parameters from a limited number of experiments. | Faster identification of optimal temperature, solvent, and catalyst for higher yields and purity. | mdpi.comchemcopilot.com |

| Predictive Modeling | Predicts properties and reaction outcomes based on molecular structure and conditions. | Reduces experimental iterations by simulating outcomes; predicts substrate scope for new synthetic methods. | nih.govchemcopilot.com |

Exploration of this compound in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways, offering mild and efficient alternatives to traditional methods. nih.gov The unique electronic properties of the cyanoformamide group in this compound make it an intriguing candidate for exploration in this field.

Future research could investigate the ability of the this compound scaffold to participate in photocatalytic cycles. For instance, it could potentially act as a ligand for a photocatalytically active metal center or be directly involved in electron transfer processes. The cyano group can influence the molecule's redox potential, which is a critical parameter for designing photoredox systems. nih.gov

Potential research directions include:

Radical Generation: Investigating whether this compound can be a precursor to nitrogen-centered radicals under photocatalytic conditions. Such radicals could then participate in a variety of bond-forming reactions.

Energy Transfer: Exploring its use as a photosensitizer, where it absorbs light and transfers the energy to another molecule to initiate a reaction. nih.gov

Deoxygenation Reactions: Applying photoredox strategies, which have been successful in mediating the deoxygenation of other functional groups, to reactions involving the formyl group. researchgate.net

Design of Next-Generation Sustainable Chemical Processes

In line with the principles of green chemistry, future research must focus on developing sustainable synthetic routes to and applications for this compound. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Key strategies for sustainable processes include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids (e.g., CO₂), or biodegradable solvents. nih.govnih.gov Some N-formylation reactions have already been successfully performed in water. rsc.org

Alternative Energy Sources: Employing methods like microwave irradiation or mechanosynthesis (ball milling) can often reduce reaction times, increase yields, and eliminate the need for bulk solvents. nih.gov

Renewable Feedstocks: Investigating the synthesis of precursors, such as phenyl isocyanate, from renewable bio-based sources rather than petroleum-based feedstocks. nih.gov

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and improve atom economy.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-cyano-N-phenylformamide, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via formamide derivatization using cyano-substituted amines. For example, analogous pathways involve benzylamine-mediated transformations of formimidate intermediates under controlled hydrolysis (e.g., pH 5–7, 60–80°C) . Key parameters include solvent polarity (e.g., acetonitrile vs. DMF), reaction time (12–24 hrs), and stoichiometric ratios of reagents (1:1.2 amine:carbonyl precursor). Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

- Methodological Answer :

- NMR : H NMR identifies phenyl protons (δ 7.2–7.5 ppm) and formamide NH (δ 8.1–8.3 ppm). C NMR confirms the cyano group (δ 115–120 ppm) and carbonyl (δ 165–170 ppm) .

- IR : Stretching bands for C≡N (~2240 cm) and C=O (~1680 cm) validate functional groups.

- MS : High-resolution ESI-MS provides molecular ion [M+H] at m/z 190.1986 (CHNO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (S22/S24/25 precautions) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting anomalies) for this compound derivatives?

- Methodological Answer :

- Artifact Identification : Check for solvent impurities (e.g., residual DMSO-d peaks) or tautomerization (amide ↔ imidic acid). Use deuterated solvents and variable-temperature NMR to assess dynamic equilibria .

- Validation : Cross-reference with X-ray crystallography (if crystalline) or computational H NMR predictions (DFT/B3LYP methods) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl carbon (LUMO-rich) is prone to nucleophilic attack .

- MD Simulations : Simulate solvent effects (e.g., polar aprotic solvents stabilize transition states) and steric hindrance from the phenyl group .

Q. How do substituents on the phenyl ring influence the stability and degradation pathways of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose derivatives to UV light, heat (40–60°C), and humidity (75% RH). Monitor degradation via HPLC-MS for hydrolyzed products (e.g., formic acid, cyanophenylamine) .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO) increase hydrolysis resistance, while electron-donating groups (e.g., -OCH) reduce thermal stability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for optimizing synthetic yield in high-throughput screening?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs (e.g., 3 factors) to test temperature, solvent, and catalyst interactions. Analyze via ANOVA to identify significant variables .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reaction time vs. purity) .

Q. How should researchers validate the purity of this compound for kinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.